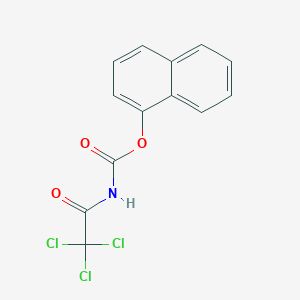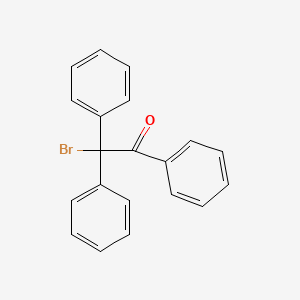![molecular formula C16H18N2O B14712669 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol CAS No. 15331-61-0](/img/structure/B14712669.png)
4-tert-butyl-2-[(E)-phenyldiazenyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-2-[(E)-phenyldiazenyl]phenol is an organic compound that belongs to the class of azo compounds It is characterized by the presence of a phenol group substituted with a tert-butyl group and a phenyldiazenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol typically involves the diazotization of aniline derivatives followed by coupling with phenolic compounds. One common method involves the reaction of 4-tert-butylaniline with nitrous acid to form the diazonium salt, which is then coupled with phenol under alkaline conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-tert-butyl-2-[(E)-phenyldiazenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydrazines.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
4-tert-butyl-2-[(E)-phenyldiazenyl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
作用機序
The mechanism of action of 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and interact with active sites, while the azo group can undergo redox reactions, influencing cellular processes and pathways.
類似化合物との比較
Similar Compounds
4-tert-butylphenol: Shares the tert-butyl and phenol groups but lacks the azo group.
2,4-di-tert-butylphenol: Contains two tert-butyl groups and a phenol group.
4-tert-butyl-2,6-dimethylphenol: Similar structure with additional methyl groups.
特性
CAS番号 |
15331-61-0 |
|---|---|
分子式 |
C16H18N2O |
分子量 |
254.33 g/mol |
IUPAC名 |
4-tert-butyl-2-phenyldiazenylphenol |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)12-9-10-15(19)14(11-12)18-17-13-7-5-4-6-8-13/h4-11,19H,1-3H3 |
InChIキー |
IFYDLKKPIFEVOU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14712607.png)
![[(But-2-yn-1-yl)selanyl]benzene](/img/structure/B14712611.png)






![1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione](/img/structure/B14712655.png)


